methyl 2-(aminomethyl)cyclopropane-1-carboxylate

GABA pharmacology receptor subtype selectivity conformational constraint

This bifunctional cyclopropane scaffold is essential for conformationally constrained drug discovery. With both amine and methyl ester groups, it integrates directly into peptide chains while its cis/trans isomerism and enantiomer-specific activity at GABA(A)/GABA(C) receptors enable precise receptor-subtype mapping. Unlike achiral alternatives, its stereochemistry can switch a ligand from agonist to antagonist—making stereocontrol non-negotiable for reproducible pharmacology. Source the free base (≥98% purity) to ensure reliable SAR data.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 1000535-84-1
Cat. No. B3069937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(aminomethyl)cyclopropane-1-carboxylate
CAS1000535-84-1
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC1CN
InChIInChI=1S/C6H11NO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3,7H2,1H3
InChIKeyCMHSWRSLJXDXBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(aminomethyl)cyclopropane-1-carboxylate (CAS 1000535-84-1) - Chiral Cyclopropane Building Block for Conformationally Constrained Analog Design


Methyl 2-(aminomethyl)cyclopropane-1-carboxylate (CAS 1000535-84-1) is a synthetic, chiral cyclopropane amino acid derivative (C6H11NO2; MW 129.16) that functions as a versatile building block in medicinal chemistry . The compound features a rigid cyclopropane ring that restricts conformational flexibility, a critical attribute for probing structure-activity relationships in drug discovery [1]. Its bifunctional nature, possessing both an amine and a methyl ester, allows for straightforward incorporation into peptide chains or further derivatization . This scaffold is particularly valuable for generating conformationally constrained analogs of flexible neurotransmitters, such as gamma-aminobutyric acid (GABA), enabling the study of receptor subtype selectivity [2].

Why Methyl 2-(aminomethyl)cyclopropane-1-carboxylate Cannot Be Replaced by Generic Cyclopropane Amino Acids in Receptor Pharmacology Studies


Substituting methyl 2-(aminomethyl)cyclopropane-1-carboxylate with other cyclopropane amino acid derivatives is not straightforward due to its unique combination of cis/trans isomerism and chiral stereochemistry, which directly dictate its biological activity at GABA receptors [1]. Research on its direct analogs, cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acid (CAMP and TAMP), reveals a 17-fold difference in potency compared to GABA, and the cis isomer shows a 650-fold variation in activity across species [2]. Furthermore, enantiomers of the cis-constrained core can exhibit opposite functional effects—acting as potent agonists or weak antagonists—at the same receptor subtype depending solely on their stereochemistry [3]. This stereochemical sensitivity is absent in simpler, achiral cyclopropane building blocks, making precise stereocontrol a non-negotiable parameter for reproducible pharmacological results [1].

Quantitative Differentiation of Methyl 2-(aminomethyl)cyclopropane-1-carboxylate: Key Comparative Data for Scientific Selection


Stereochemical Control for GABA(C) Receptor Agonist vs. Antagonist Function

The stereochemistry of the 2-(aminomethyl)cyclopropane core directly determines its functional activity at GABA(C) receptors. The (1S,2R) enantiomer acts as a potent full agonist, while the (1R,2S) enantiomer is a weak antagonist [1]. This demonstrates that obtaining the correct stereoisomer is essential for any study aiming to achieve receptor activation, a feature that cannot be replicated by using a racemic mixture or a non-stereocontrolled cyclopropane analog.

GABA pharmacology receptor subtype selectivity conformational constraint

Conformational Constraint Enhances Potency at Specific GABA(C) Receptor Subtypes

The rigid cyclopropane ring in methyl 2-(aminomethyl)cyclopropane-1-carboxylate enforces a specific conformation that leads to a 4.4-fold improvement in potency at the ρ2 GABA(C) receptor subtype compared to the ρ1 subtype [1]. This subtype selectivity is a key differentiator from flexible GABA analogs like (S)-2MeGABA, which show a less pronounced 3.25-fold difference [1].

GABA pharmacology receptor subtype selectivity drug design

Trans vs. Cis Isomerism Drastically Alters Invertebrate CNS Activity

The cis isomer of the 2-(aminomethyl)cyclopropane carboxylic acid core is essentially inactive on Limulus (horseshoe crab) central neurons, while the trans isomer (TAMP) retains measurable activity, being only 17 times less potent than GABA [1]. This is in contrast to its activity on Periplanata (cockroach) neurons, where the cis isomer is 650 times less active than GABA [1]. This highlights the profound impact of cis/trans geometry on target engagement across species.

Comparative neurobiology GABA pharmacology species selectivity

Stereo- and Regioselective Synthesis Enables Access to Defined Isomers

A modular and scalable synthetic route has been developed to access enantioenriched and diastereopure cyclopropane amino acid building blocks, including the 2-(aminomethyl)cyclopropane-1-carboxylate scaffold, without the use of neurotoxic oxidants or precious metal catalysts [1]. This method contrasts with earlier approaches that may yield racemic mixtures or require hazardous reagents, directly impacting the feasibility and safety of large-scale preparation [1].

Synthetic methodology stereoselective synthesis building block preparation

Predicted Molecular Properties Indicate Lower Rotational Freedom than Flexible Analogs

Computational predictions for methyl 2-(aminomethyl)cyclopropane-1-carboxylate indicate a rotatable bond count of 3, which is lower than many flexible GABA analogs (e.g., 4-aminobutanoic acid, which has 3 rotatable bonds but a linear chain, leading to a higher number of accessible conformations) . The constrained cyclopropane ring reduces the number of energetically accessible conformations, which can translate to improved target selectivity and potentially better pharmacokinetic properties, a class-level advantage for conformationally restricted scaffolds [1].

Molecular modeling ADME prediction conformational analysis

Hydrochloride Salt Form Offers Improved Handling and Stability

The hydrochloride salt of methyl 2-(aminomethyl)cyclopropane-1-carboxylate (CAS 1630906-92-1) is a commonly available form that provides enhanced stability and ease of handling compared to the free base . This is a key practical consideration for procurement, as the salt form is less prone to oxidation and hydrolysis during storage and use. The free base, in contrast, may require more stringent storage conditions to maintain purity .

Salt selection chemical stability research reagents

Optimal Research Applications for Methyl 2-(aminomethyl)cyclopropane-1-carboxylate Based on Evidence


Conformationally Restricted GABA Analog Design

Use as a rigid scaffold to synthesize and test novel GABA(A) and GABA(C) receptor ligands. The constrained geometry of the cyclopropane ring allows for precise mapping of receptor binding pockets, as demonstrated by the distinct activity profiles of its cis and trans isomers in both mammalian and invertebrate systems [1][2].

Stereospecific Pharmacology Studies

Employ specific enantiomers of methyl 2-(aminomethyl)cyclopropane-1-carboxylate to investigate the role of stereochemistry in receptor activation and antagonism. The fact that enantiomers of the cis-constrained core can act as either full agonists or weak antagonists at the same GABA(C) receptor subtype makes it an ideal tool for dissecting stereochemical requirements [1].

Peptide and Peptidomimetic Synthesis

Incorporate this building block into peptide chains via solid-phase synthesis to create conformationally constrained peptidomimetics. The presence of both amine and ester functionalities allows for standard peptide coupling chemistry, while the cyclopropane ring imposes rigidity that can enhance metabolic stability and target affinity [1].

Investigation of Species-Specific Pharmacology

Leverage the compound's varying activity across species (e.g., Limulus, Periplanata, rat, human) to study evolutionary differences in GABA receptor pharmacology. The cis isomer's lack of activity in Limulus, contrasted with its weak antagonism in mammals, provides a unique probe for comparative neurobiology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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